Cas no 2108831-01-0 (N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide)

N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide is a specialized benzamide derivative featuring a trifluoromethyl group and a hydroxyethyl substituent. Its unique structure imparts distinct physicochemical properties, including enhanced solubility and stability, making it suitable for applications in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group contributes to increased lipophilicity and metabolic resistance, while the hydroxyethyl moiety improves water compatibility. This compound serves as a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of receptor-targeted agents. Its well-defined reactivity profile allows for precise modifications, facilitating its use in structure-activity relationship studies.
N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide structure
2108831-01-0 structure
Product Name:N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide
CAS No:2108831-01-0
MF:C11H13F3N2O2
MW:262.228333234787
CID:6295946
PubChem ID:122714801
Update Time:2025-05-28

N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • EN300-749149
    • AKOS027473646
    • 2108831-01-0
    • N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide
    • Inchi: 1S/C11H13F3N2O2/c1-15-9-6-7(11(12,13)14)2-3-8(9)10(18)16-4-5-17/h2-3,6,15,17H,4-5H2,1H3,(H,16,18)
    • InChI Key: VAKILNUJEVTGSA-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C(NCCO)=O)=C(C=1)NC)(F)F

Computed Properties

  • Exact Mass: 262.09291215g/mol
  • Monoisotopic Mass: 262.09291215g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 61.4Ų

N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide Pricemore >>

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Additional information on N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide

Comprehensive Overview of N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide (CAS No. 2108831-01-0)

N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide, with the CAS number 2108831-01-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique molecular structure, combining a benzamide core with hydroxyethyl and trifluoromethyl functional groups. Its distinct properties make it a subject of interest for researchers exploring novel applications in drug development and material science.

The compound’s trifluoromethyl group is particularly noteworthy, as it enhances metabolic stability and lipophilicity, traits highly sought after in modern medicinal chemistry. Researchers are increasingly focusing on fluorinated compounds due to their potential to improve drug efficacy and bioavailability. N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide exemplifies this trend, offering a promising scaffold for designing new therapeutic agents.

In recent years, the demand for highly fluorinated organic molecules has surged, driven by their applications in agrochemicals, pharmaceuticals, and advanced materials. The CAS 2108831-01-0 compound aligns with this demand, as its trifluoromethyl moiety contributes to its unique chemical behavior. This has led to increased searches for "fluorinated benzamide derivatives" and "trifluoromethyl compounds in drug discovery," reflecting the growing interest in such molecules.

Another key aspect of N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide is its potential role in addressing challenges related to drug resistance and target selectivity. With antibiotic resistance and cancer therapy being hot topics in scientific communities, researchers are exploring how fluorinated benzamides can be optimized to overcome these hurdles. The compound’s methylamino and hydroxyethyl groups further enhance its versatility, enabling modifications for specific biological targets.

From a synthetic chemistry perspective, CAS 2108831-01-0 presents intriguing opportunities for structure-activity relationship (SAR) studies. Its modular design allows for systematic variations, making it a valuable tool for understanding how subtle changes in molecular structure affect biological activity. This has led to a rise in queries like "SAR of fluorinated benzamides" and "designing bioactive molecules with trifluoromethyl groups," highlighting its relevance in contemporary research.

Beyond pharmaceuticals, N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide may also find applications in material science. Fluorinated compounds are known for their thermal stability and resistance to degradation, making them suitable for high-performance polymers and coatings. As industries seek sustainable and durable materials, the exploration of fluorine-containing building blocks like this compound is expected to grow.

In conclusion, N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide (CAS 2108831-01-0) represents a compelling area of study at the intersection of chemistry and life sciences. Its multifaceted applications, from drug development to advanced materials, underscore its potential to address some of today’s most pressing scientific challenges. As research progresses, this compound is likely to remain a focal point for innovations in fluorinated organic chemistry and beyond.

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